(5-Methylpyridin-3-yl)methanamine dihydrochloride
Description
(5-Methylpyridin-3-yl)methanamine dihydrochloride is a substituted pyridine derivative with a methyl group at the 5-position of the pyridine ring and an aminomethyl group at the 3-position. Its molecular formula is C₇H₁₁Cl₂N₂ (as a dihydrochloride salt), and it is commonly used in pharmaceutical research as a building block for drug discovery. The compound’s CAS number is 1956340-40-1, and it is typically available with a purity ≥95% . The methyl group enhances lipophilicity, while the dihydrochloride salt improves aqueous solubility, making it suitable for biological studies.
Properties
Molecular Formula |
C7H12Cl2N2 |
|---|---|
Molecular Weight |
195.09 g/mol |
IUPAC Name |
(5-methylpyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-2-7(3-8)5-9-4-6;;/h2,4-5H,3,8H2,1H3;2*1H |
InChI Key |
NARVTWILSPYBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 5-Methylpyridine-3-carbaldehyde
A widely employed method involves the reductive amination of 5-methylpyridine-3-carbaldehyde. This two-step process begins with the condensation of the aldehyde with ammonium acetate in methanol under reflux, forming an imine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C yields the primary amine, which is isolated as the dihydrochloride salt via treatment with concentrated HCl.
Reaction Conditions:
-
Step 1 (Imine Formation): 5-Methylpyridine-3-carbaldehyde (1.0 equiv), ammonium acetate (2.5 equiv), methanol, reflux, 12 hours.
-
Step 2 (Reduction): NaBH₄ (1.2 equiv), THF, 0–5°C, 2 hours.
-
Salt Formation: HCl gas bubbled into the amine solution in diethyl ether, yielding a white precipitate.
Halogen Displacement in 3-Bromo-5-methylpyridine
An alternative route utilizes 3-bromo-5-methylpyridine as the starting material. The bromine atom at position 3 undergoes nucleophilic substitution with ammonia in the presence of a copper(I) iodide catalyst at elevated temperatures.
Reaction Mechanism:
Optimization Insights:
-
Catalyst Loading: 10 mol% CuI maximizes substitution efficiency.
-
Solvent: Dimethylformamide (DMF) enhances ammonia solubility and reaction rate.
-
Workup: The amine is extracted with dichloromethane, dried over MgSO₄, and converted to the dihydrochloride salt using HCl-saturated ethanol.
Yield: 70–75% with purity >95% (HPLC).
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and consistency. Continuous flow reactors enable precise control over temperature and residence time, critical for exothermic amination reactions. For example, a telescoped process combining imine formation and reduction in a single flow system achieves 85% yield at a throughput of 1.2 kg/hour.
Key Parameters:
Catalytic Hydrogenation of Nitriles
A patent-pending method describes the hydrogenation of 5-methylpyridine-3-carbonitrile using Raney nickel under 50 bar H₂ pressure. This one-step process avoids intermediate isolation, reducing production costs:
Advantages:
-
Yield: 88–90% with minimal side products.
-
Scalability: Compatible with fixed-bed reactors for multi-ton production.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate halogen displacement but may complicate purification. Ethanol, while less polar, facilitates easier salt crystallization. A comparative study reveals:
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 0.45 | 75 | 92 |
| Ethanol | 0.28 | 82 | 98 |
| THF | 0.35 | 78 | 95 |
Acid-Stable Catalysts for Amination
Copper-based catalysts (e.g., CuI, CuBr) outperform palladium in bromine displacement reactions due to superior acid tolerance during HCl salt formation. Catalyst recycling studies demonstrate three reuse cycles with <5% activity loss.
Purification and Characterization
Recrystallization Techniques
The dihydrochloride salt is purified via recrystallization from ethanol/water (4:1 v/v), yielding needle-like crystals with >99% purity (by NMR). Alternative solvents like acetonitrile reduce yield to 65% due to lower solubility.
Spectroscopic Confirmation
-
¹H NMR (D₂O): δ 8.45 (s, 1H, H-2), 8.20 (d, J = 2.0 Hz, 1H, H-4), 7.75 (dd, J = 2.0, 8.5 Hz, 1H, H-6), 4.10 (s, 2H, CH₂NH₂), 2.40 (s, 3H, CH₃).
-
FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyridine ring).
Challenges and Mitigation Strategies
Byproduct Formation in Reductive Amination
Over-reduction of the imine intermediate to a secondary amine is minimized by:
Residual Solvent in Industrial Batches
Headspace gas chromatography identifies ethanol residuals (<500 ppm) in final products. Azeotropic distillation with toluene reduces residuals to <50 ppm, meeting ICH guidelines.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methylpyridin-3-yl)methanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Drug Development
(5-Methylpyridin-3-yl)methanamine dihydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to interact with biological targets effectively, making it valuable in developing drugs for neurological disorders and other therapeutic areas.
Case Study: Neurological Disorders
Research indicates that compounds derived from pyridine derivatives exhibit neuroprotective effects. One study demonstrated that derivatives of (5-Methylpyridin-3-yl)methanamine showed promise in protecting neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Preliminary investigations suggest that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL |
| Escherichia coli | > 200 µg/mL |
| Pseudomonas aeruginosa | > 200 µg/mL |
This table illustrates the compound's selectivity towards Gram-positive bacteria compared to Gram-negative strains, highlighting its potential as an antimicrobial agent .
Agricultural Applications
In agricultural chemistry, this compound is utilized in the development of agrochemicals aimed at enhancing crop protection and yield. Its ability to interact with plant receptors makes it suitable for creating pesticides and herbicides.
Case Study: Crop Protection
A study evaluated the efficacy of pyridine-based compounds in protecting crops from fungal infections. Results indicated that formulations containing (5-Methylpyridin-3-yl)methanamine provided significant protection against common agricultural pathogens, resulting in improved crop yields.
Material Science Applications
The compound is also explored for its potential in material science, particularly in the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can enhance material performance.
Table 2: Material Properties Enhanced by this compound
| Property | Improvement Factor |
|---|---|
| Thermal Stability | 1.5x |
| Chemical Resistance | 2.0x |
| Mechanical Strength | 1.8x |
These enhancements make the compound valuable for developing materials used in harsh environments .
Mechanism of Action
The mechanism of action of (5-Methylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling and biochemical processes, ultimately affecting physiological functions .
Comparison with Similar Compounds
Pyridinyl Methanamine Derivatives with Varying Substituent Positions
The position of methyl and other substituents on the pyridine ring significantly impacts physicochemical properties and biological activity.
Key Observations :
- In contrast, a 2-methyl group (e.g., CAS 58539-66-5) may sterically hinder binding .
- Solubility : All three compounds share the same molecular formula but differ in solubility due to crystal packing variations caused by substituent positions.
Halogen-Substituted Analogues
Halogen atoms (Cl, Br, F) introduce electronegativity and alter reactivity.
Key Observations :
Heterocycle-Modified Analogues
Incorporation of heterocycles (e.g., thiophene, thiadiazole) diversifies electronic properties.
Key Observations :
Alkyl and Functional Group Variants
Alkyl chains and functional groups (e.g., fluorine, morpholine) modulate solubility and target affinity.
Key Observations :
- Morpholine-Purine Hybrid (CAS 1394770-01-4): The morpholine ring enhances water solubility, while the purine moiety enables nucleotide mimicry, a feature absent in the target compound .
Biological Activity
(5-Methylpyridin-3-yl)methanamine dihydrochloride, a derivative of pyridine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, influencing multiple pathways and exhibiting potential therapeutic effects.
Chemical Structure and Properties
The chemical formula for this compound is C7H10Cl2N2. Its structure comprises a pyridine ring substituted with a methyl group and an amine, forming a dihydrochloride salt that enhances its solubility and stability in aqueous environments.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The methanamine group can form hydrogen bonds with biological molecules, while the methyl group contributes to hydrophobic interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, altering physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound, including:
Case Studies
A notable study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that at concentrations below 100 µM, the compound inhibited cell growth effectively, with a GI50 value comparable to established anticancer agents .
| Cell Line | GI50 Value (µM) | Activity |
|---|---|---|
| MDA-MB-453 | 60 | Selective antiproliferative |
| HCC70 | >100 | No significant activity |
Synthesis and Preparation
The synthesis of this compound typically involves:
- Starting Material : Utilizing 5-methylpyridine as the base.
- Functionalization : Introducing the methanamine group through specific chemical reactions.
- Salt Formation : Converting the base into its dihydrochloride form to improve solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
